molecular formula C9H6ClFN2 B13202015 5-Chloro-8-fluoroquinolin-3-amine

5-Chloro-8-fluoroquinolin-3-amine

Cat. No.: B13202015
M. Wt: 196.61 g/mol
InChI Key: XNPVCYSVZXHULI-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoroquinolin-3-amine: is a heterocyclic aromatic amine with the molecular formula C₉H₆ClFN₂ . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of both chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The reaction mixture is then heated to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pH, and reagent addition is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-coupling: Palladium catalysts and boronic acids or esters

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: 5-Chloro-8-fluoroquinolin-3-amine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine enhances its binding affinity to biological targets, making it a valuable tool in drug discovery .

Medicine: The compound’s antibacterial and antiviral properties are of significant interest in medicinal chemistry. It is being investigated for its potential use in developing new therapeutic agents to treat infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar
  • Flosequinan

Comparison: Compared to other similar compounds, 5-Chloro-8-fluoroquinolin-3-amine exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents enhance its chemical stability, reactivity, and biological activity.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

5-chloro-8-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2

InChI Key

XNPVCYSVZXHULI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1F)N)Cl

Origin of Product

United States

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